![molecular formula C10H9BrMgN2 B14878626 3-[(1H-ImidaZol-1-ylmethyl)]phenylmagnesium bromide](/img/structure/B14878626.png)
3-[(1H-ImidaZol-1-ylmethyl)]phenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1H-imidazol-1-ylmethyl)]phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound features a phenyl group substituted with an imidazole moiety, which is bonded to a magnesium bromide unit. The presence of THF as a solvent stabilizes the Grignard reagent and facilitates its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-imidazol-1-ylmethyl)]phenylmagnesium bromide typically involves the reaction of 3-[(1H-imidazol-1-ylmethyl)]bromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
3-[(1H-imidazol-1-ylmethyl)]bromobenzene+Mg→3-[(1H-imidazol-1-ylmethyl)]phenylmagnesium bromide
Industrial Production Methods
In an industrial setting, the production of Grignard reagents like this compound is scaled up using large reactors equipped with efficient stirring and temperature control systems. The reaction is typically conducted in stainless steel or glass-lined reactors to ensure purity and prevent contamination. The use of high-purity starting materials and solvents is crucial to achieve high yields and product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(1H-imidazol-1-ylmethyl)]phenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can add to carbonyl groups (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: The reagent can be used in coupling reactions, such as the Kumada coupling, to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under mild conditions to form secondary and tertiary alcohols.
Alkyl Halides: Reacts with alkyl halides in the presence of a catalyst (e.g., nickel or palladium) to form new carbon-carbon bonds.
Coupling Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed from substitution and coupling reactions.
Scientific Research Applications
3-[(1H-imidazol-1-ylmethyl)]phenylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: Employed in the development of new drug candidates by facilitating the formation of carbon-carbon bonds.
Material Science: Utilized in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-[(1H-imidazol-1-ylmethyl)]phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or alkyl halides. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of new bonds. The imidazole moiety may also participate in coordination with metal catalysts, enhancing the reactivity and selectivity of the reagent.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Lacks the imidazole moiety, making it less versatile in certain reactions.
3-[(1H-imidazol-1-ylmethyl)]phenylmagnesium Chloride: Similar structure but different halide, which can affect reactivity and solubility.
Imidazole-Substituted Grignard Reagents: Other derivatives with different substituents on the imidazole ring.
Uniqueness
3-[(1H-imidazol-1-ylmethyl)]phenylmagnesium bromide is unique due to the presence of both the phenyl and imidazole groups, which confer distinct reactivity and coordination properties. This makes it a valuable reagent in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
magnesium;1-(phenylmethyl)imidazole;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N2.BrH.Mg/c1-2-4-10(5-3-1)8-12-7-6-11-9-12;;/h1-2,4-7,9H,8H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLYTADATAZGNT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CC(=C1)CN2C=CN=C2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrMgN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
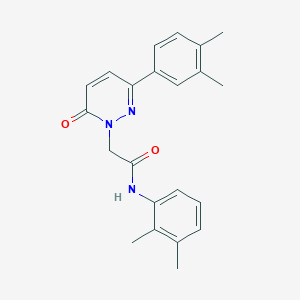
![9-Oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B14878548.png)
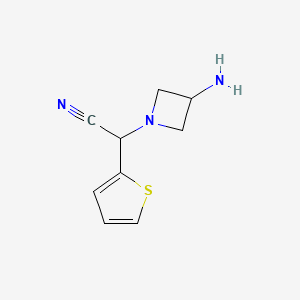
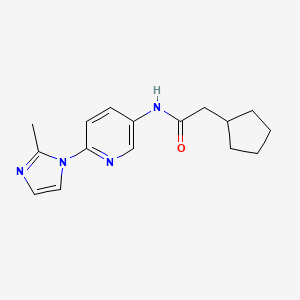


![N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine](/img/structure/B14878567.png)


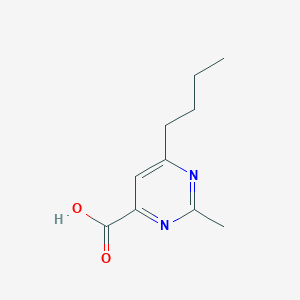
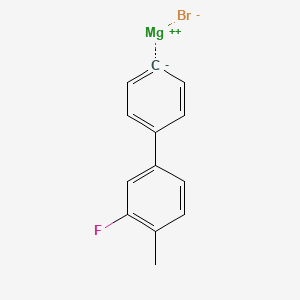
![9-Thia-1-azaspiro[5.5]undecan-4-ol](/img/structure/B14878586.png)
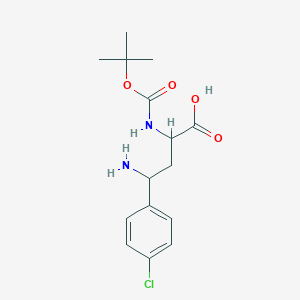
![9-(2,2,2-Trifluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14878605.png)
